molecular formula C22H23NO4 B2414506 (S)-(1-Fmoc-piperidin-3-yl)-acetic acid CAS No. 1217646-18-8

(S)-(1-Fmoc-piperidin-3-yl)-acetic acid

Cat. No.: B2414506
CAS No.: 1217646-18-8
M. Wt: 365.429
InChI Key: JFQZUENRKJILBT-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(1-Fmoc-piperidin-3-yl)-acetic acid is a chemical compound that features a piperidine ring substituted with a fluorenylmethyloxycarbonyl (Fmoc) group at the nitrogen atom and an acetic acid moiety at the 3-position. This compound is commonly used in peptide synthesis as a building block due to its ability to protect the amine group during the synthesis process.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperidine derivatives are found in many pharmaceuticals and can interact with a variety of biological targets .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The specific safety and hazards would depend on the compound’s properties .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. It could be interesting to study its use in peptide synthesis or its activity against biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid typically involves the following steps:

    Fmoc Protection: The piperidine ring is first protected with the Fmoc group. This is usually achieved by reacting piperidine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Acetic Acid Introduction: The protected piperidine is then reacted with bromoacetic acid or its derivatives to introduce the acetic acid moiety at the 3-position. This step often requires the use of a strong base like sodium hydride to deprotonate the piperidine and facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing side reactions. This may include the use of automated synthesis equipment and continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-(1-Fmoc-piperidin-3-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The Fmoc group is often removed using piperidine in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Deprotected piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(1-Fmoc-piperidin-3-yl)-acetic acid is unique due to its specific structure, which combines the protective Fmoc group with a piperidine ring and an acetic acid moiety. This combination provides unique reactivity and stability, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Properties

IUPAC Name

2-[(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)12-15-6-5-11-23(13-15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQZUENRKJILBT-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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